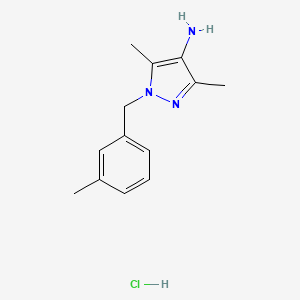
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Übersicht
Beschreibung
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3 and its molecular weight is 251.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological properties, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized via the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under controlled conditions. The synthesis typically involves the use of anhydrous solvents and can yield crystalline products suitable for further analysis.
Molecular Characteristics:
- Molecular Formula: C13H17N3·HCl
- Molecular Weight: 251.755 g/mol
- CAS Number: [not specified in search results]
The crystal structure of similar pyrazole derivatives indicates a planar pyrazolyl ring with significant delocalization of π-electron density, which is crucial for its biological activity .
Anticancer Properties
Research has shown that pyrazole derivatives exhibit potent anticancer activities. For example, compounds similar to 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine have been evaluated against various cancer cell lines. In particular, studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action: Inhibition of key signaling pathways involved in cell proliferation and survival.
- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) have shown promising results when treated with pyrazole derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. For instance:
- Activity Against Bacteria: Studies indicate that certain derivatives can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| MRSA | 0.381 | 0.381 |
| E. coli | 0.762 | 0.762 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, this compound has exhibited anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- Anticancer Synergy with Doxorubicin:
- Antifungal Activity:
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-5-4-6-12(7-9)8-16-11(3)13(14)10(2)15-16;/h4-7H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGZWSGNYZIQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















